D-Galactose-3-sulfate Sodium Salt
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Overview
Description
D-Galactose-3-sulfate Sodium Salt is a sulfated monosaccharide derivative of D-galactose. It is a highly anionic compound due to the presence of a sulfate group at the third carbon position of the galactose molecule. This compound is commonly found in marine organisms, particularly in the cell walls of red algae, where it plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-3-sulfate Sodium Salt typically involves the sulfation of D-galactose. This can be achieved through the reaction of D-galactose with sulfur trioxide-pyridine complex in an appropriate solvent such as dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the third carbon position.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of sulfated polysaccharides from marine algae. The extracted polysaccharides are then subjected to hydrolysis to yield the desired monosaccharide sulfate. This method is preferred due to the abundance of marine algae and the relatively simple extraction process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group of the oxidized form back to the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of D-galacturonic acid derivatives.
Reduction: Regeneration of D-galactose.
Substitution: Formation of various substituted galactose derivatives
Scientific Research Applications
D-Galactose-3-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfated oligosaccharides and polysaccharides.
Biology: Plays a role in cell signaling and recognition processes due to its anionic nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of biodegradable materials and as a stabilizing agent in various formulations
Mechanism of Action
The biological effects of D-Galactose-3-sulfate Sodium Salt are primarily mediated through its interaction with specific proteins and enzymes. The sulfate group enhances the compound’s ability to form electrostatic interactions with positively charged amino acid residues in proteins. This interaction can modulate the activity of enzymes, influence cell signaling pathways, and affect the structural integrity of cell walls in marine organisms .
Comparison with Similar Compounds
D-Galactose-4-sulfate Sodium Salt: Similar structure but with the sulfate group at the fourth carbon position.
D-Galactose-6-sulfate Sodium Salt: Sulfate group at the sixth carbon position.
Carrageenans: Sulfated polysaccharides with repeating units of galactose and anhydrogalactose.
Uniqueness: D-Galactose-3-sulfate Sodium Salt is unique due to its specific sulfation pattern, which imparts distinct physicochemical properties and biological activities. The position of the sulfate group influences the compound’s reactivity and interaction with biological molecules, making it a valuable tool in various research applications .
Biological Activity
D-Galactose-3-sulfate sodium salt is a sulfated derivative of D-galactose, a monosaccharide that plays a significant role in various biological processes. This compound is characterized by the presence of a sulfate group at the 3-position on the galactose ring, which imparts unique physicochemical properties and biological activities. It is utilized in various fields, including biochemistry, pharmacology, and materials science, due to its interactions with proteins and potential therapeutic applications.
- Chemical Formula : C₆H₁₁NaO₉S
- Molecular Weight : Approximately 298.31 g/mol
- Appearance : White to pale yellow solid
- Melting Point : Exceeds 145 °C
The unique sulfation pattern of this compound distinguishes it from other sulfated carbohydrates, influencing its reactivity and biological interactions.
The biological effects of this compound are primarily mediated through its interaction with specific proteins and enzymes. The sulfate group enhances the compound’s ability to form electrostatic interactions with positively charged amino acid residues in proteins. This interaction can modulate the activity of enzymes, influence cell signaling pathways, and affect the structural integrity of cell walls in marine organisms.
Cellular Interactions
This compound has been shown to interact with various cellular receptors and lectins, influencing cellular signaling pathways. Its anionic nature allows it to participate in cell recognition processes, which are crucial for immune responses and cellular communication.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Investigated for its potential to modulate immune responses, possibly reducing inflammation in various conditions.
- Anticoagulant Properties : Similar to heparin, it may exhibit anticoagulant effects, making it a candidate for therapeutic applications in cardiovascular diseases.
- Oxidative Stress Modulation : Studies have suggested that it can influence oxidative stress levels in cells, potentially affecting aging processes and cellular homeostasis .
Case Studies
-
Erythrocyte Model :
A study investigated the effects of D-galactose on human erythrocytes, revealing that elevated levels can induce oxidative stress without lipid peroxidation. The research highlighted the compound's role in altering anion exchange capabilities in erythrocytes, contributing to our understanding of glycation processes related to aging . -
Marine Organisms :
Research on marine bioactive compounds has shown that sulfated carbohydrates like this compound can enhance immunity and reduce food allergies by modulating gut microbiota and immune responses . This underscores its potential as a functional ingredient in food products aimed at improving health outcomes.
Comparative Analysis with Similar Compounds
Compound Name | Structure/Properties | Unique Features |
---|---|---|
D-Galactose | C₆H₁₂O₆; basic monosaccharide | Precursor to sulfated derivatives |
D-Galactose-4-sulfate Sodium Salt | C₆H₁₁NaO₉S (sulfate at 4-position) | Similar structure but different biological activity |
Heparin | Complex sulfated polysaccharide | Strong anticoagulant properties |
Chondroitin Sulfate | Sulfated glycosaminoglycan | Important for cartilage structure |
The unique positioning of the sulfate group at the 3-position on the galactose ring significantly influences this compound's binding properties and biological activities compared to other sulfated carbohydrates .
Properties
CAS No. |
13240-30-7 |
---|---|
Molecular Formula |
C6H11NaO9S |
Molecular Weight |
282.195 |
IUPAC Name |
sodium;[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H12O9S.Na/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
JHXSDGPYRSSMRJ-UHFFFAOYSA-M |
SMILES |
C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[Na+] |
Synonyms |
D-Galactose, 3-(Hydrogen Sulfate) Monosodium Salt |
Origin of Product |
United States |
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